PF-4950834
Overview
Description
PF-4950834 is a potent, selective, orally bioavailable, ATP-competitive rho kinase inhibitor. It has shown significant efficacy in inhibiting the activity of rho kinase isoforms ROCK2 and ROCK1, with IC50 values of 8.35 nM and 33.12 nM, respectively . This compound has been primarily studied for its anti-inflammatory properties and its ability to inhibit neutrophil migration .
Preparation Methods
The synthetic route for PF-4950834 involves the preparation of N-methyl-3-{[(4-pyridin-4-ylbenzoyl)amino]methyl}benzamide. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound have not been extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
PF-4950834 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles to replace specific functional groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PF-4950834 has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a tool compound to study the inhibition of rho kinase activity and its effects on cellular processes.
Mechanism of Action
PF-4950834 exerts its effects by competitively inhibiting the ATP-binding site of rho kinase isoforms ROCK2 and ROCK1. This inhibition prevents the phosphorylation of downstream targets involved in cellular processes such as migration, adhesion, and inflammation . The molecular targets and pathways involved include the rhoA–rho kinase pathway, which plays a crucial role in the recruitment of cellular infiltrates to disease loci .
Comparison with Similar Compounds
PF-4950834 is unique in its high selectivity and potency as a rho kinase inhibitor. Similar compounds include:
Y-27632: Another rho kinase inhibitor with lower selectivity and potency compared to this compound.
Fasudil: A rho kinase inhibitor used clinically for the treatment of cerebral vasospasm, but with a broader range of targets.
GSK269962: A potent rho kinase inhibitor with similar selectivity to this compound but different pharmacokinetic properties.
This compound stands out due to its high selectivity for ROCK2 and ROCK1 and its oral bioavailability, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
1256264-62-6 |
---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 |
IUPAC Name |
N-methyl-3-[[(4-pyridin-4-ylbenzoyl)amino]methyl]benzamide |
InChI |
InChI=1S/C21H19N3O2/c1-22-20(25)19-4-2-3-15(13-19)14-24-21(26)18-7-5-16(6-8-18)17-9-11-23-12-10-17/h2-13H,14H2,1H3,(H,22,25)(H,24,26) |
InChI Key |
RDEQMEOWUFYGDZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-4950834; PF 4950834; PF4950834. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.